(3-Methyl-4-nitrophenoxy)acetic acid

Übersicht

Beschreibung

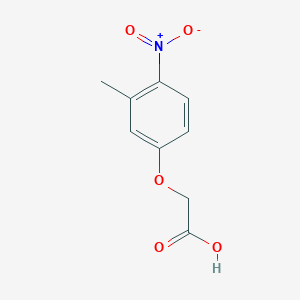

(3-Methyl-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the third position and a nitro group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenoxy)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the phenoxyacetic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: The major product is (3-Carboxy-4-nitrophenoxy)acetic acid.

Reduction: The major product is (3-Methyl-4-aminophenoxy)acetic acid.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(3-Methyl-4-nitrophenoxy)acetic acid can be synthesized through various methods, including the reaction of p-nitrophenol with acetic anhydride in the presence of a catalyst. The compound has a molecular formula of C₉H₉N₁O₅ and is characterized by its nitro and methyl substituents on the phenoxy group, which enhance its reactivity and biological activity .

Biological Activities

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, compounds derived from this acid have shown promising activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .

2.2 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This is crucial for developing therapeutic agents that combat oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for further exploration in antioxidant therapies .

2.3 Antitubercular Activity

A series of derivatives based on the structure of this compound have been synthesized and evaluated for their antitubercular activities. Some derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL, suggesting that modifications to this compound could lead to effective treatments for tuberculosis .

Agricultural Applications

This compound also finds applications in agriculture as a herbicide or plant growth regulator. Its phenoxy group is known to interact with plant hormone pathways, which can influence growth patterns and herbicidal activity. The compound's ability to selectively inhibit the growth of certain weeds while promoting crop growth presents opportunities for sustainable agricultural practices .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the phenoxyacetic acid moiety can mimic natural substrates, allowing it to bind to specific molecular targets. The exact pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenoxyacetic acid: The parent compound without the methyl and nitro substitutions.

(4-Nitrophenoxy)acetic acid: Similar structure but without the methyl group.

(3-Methylphenoxy)acetic acid: Similar structure but without the nitro group.

Uniqueness

(3-Methyl-4-nitrophenoxy)acetic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and physical properties

Biologische Aktivität

(3-Methyl-4-nitrophenoxy)acetic acid, an organic compound with the molecular formula C9H9NO5, is a derivative of phenoxyacetic acid characterized by a methyl group at the 3-position and a nitro group at the 4-position of the phenyl ring. This compound exhibits a range of biological activities that have been the subject of various research studies, highlighting its potential applications in pharmacology and environmental science.

The compound is synthesized through several methods, primarily involving the nitration of 3-methylphenol followed by a reaction with chloroacetic acid. The synthesis typically requires basic conditions and elevated temperatures to facilitate the formation of the desired product. The chemical structure allows for various reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with distinct properties and activities.

The biological activity of this compound is largely attributed to its structural features, particularly the nitro group, which can participate in redox reactions. This compound may interact with various enzymes and receptors, potentially modulating their activity. The nitro group can be reduced to form reactive intermediates that bind covalently to cellular macromolecules, leading to alterations in cellular functions .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects by generating toxic intermediates upon reduction. These intermediates can damage DNA and disrupt cellular processes, making such compounds valuable in treating infections caused by bacteria and other pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it may affect enzymes involved in metabolic pathways or signaling cascades, contributing to its potential therapeutic applications. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL. While direct studies on this compound are sparse, its structural similarities suggest potential effectiveness against similar pathogens .

- Enzyme Interaction : Research on related compounds indicates that nitro groups can enhance binding affinity to target enzymes through electrostatic interactions. This suggests that this compound might also engage in similar interactions, potentially leading to effective inhibition of key metabolic enzymes .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes its properties compared to other phenoxyacetic acid derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and nitro substitutions | Antimicrobial, antineoplastic |

| Phenoxyacetic acid | No substitutions | Limited biological activity |

| (4-Nitrophenoxy)acetic acid | Nitro substitution only | Moderate antimicrobial activity |

| (3-Methylphenoxy)acetic acid | Methyl substitution only | Lower biological activity |

Eigenschaften

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGFXEDUXQCHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393135 | |

| Record name | (3-methyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85444-81-1 | |

| Record name | (3-methyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.